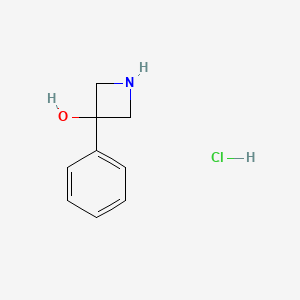

3-Phenylazetidin-3-ol hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidin-3-ol hydrochloride typically involves the reaction of N-Boc-azetidin-3-one with phenyllithium in tetrahydrofuran (THF) at -78°C . This reaction yields N-Boc-3-phenylazetidin-3-ol , which is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) .

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

3-Phenylazetidin-3-ol hydrochloride is primarily utilized as a catalyst in drug synthesis and organic chemical reactions . The applications of azetidine compounds, including derivatives and related structures, span across various scientific research areas, including medicinal chemistry and materials science.

Medicinal Chemistry Applications

- Cyclooxygenase Inhibition: Substituted azetidine compounds are useful as pharmacologically active substances in medicaments . They can inhibit Cyclooxygenase-1 and/or Cyclooxygenase-2, which is valuable in the treatment of disorders related to these enzymes. These disorders include pain, inflammation, and inflammation-related conditions such as arthritis, rheumatoid arthritis, spondyloarthropathies, gouty arthritis, osteoarthritis, systemic lupus erythematosus, and more .

- Gamma Secretase Modulation: Triazole compounds with azetidinyl-substituents exhibit excellent pIC50 values and can improve selectivity for Aβ42, potentially reducing the ratio of Aβ42/40 peptides .

- Neuroprotective Activity: Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have shown neuroprotective activity . For instance, compound 28 demonstrated a significant neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models, with its protective mechanism involving a reduction in oxidative stress and caspase-3/7 activity .

- Solubility Enhancement: Polyamidoamine (PAMAM) dendrimers can enhance the solubility of small molecules, addressing limitations in clinical applications due to poor solubility and lack of controlled release. Factors such as pH, dendrimer generation and concentration, the nature of the PAMAM core, and surface modifications influence drug solubility and pharmacological properties .

Material Science Applications

- Composite Materials: Collagen/hydroxyapatite (COLL/HA) hybrid composite materials can be produced with desired ceramic properties by combining controlled air drying and freeze-drying methods . The morphology of these materials varies from porous to dense, depending on the air drying times, influencing the material's density and porosity .

- Gelling Agents: Azetidine compounds can be used as gelling agents that form insoluble gels in water, organic solvents, and alkalis. These gels are impermeable to water and most organic solvents, resistant to fungal attack, and mechanically stable in contact with water .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Azetidine: A four-membered nitrogen-containing ring similar to 3-Phenylazetidin-3-ol.

Aziridine: A three-membered nitrogen-containing ring with similar reactivity.

Pyrrolidine: A five-membered nitrogen-containing ring with different properties.

Uniqueness: 3-Phenylazetidin-3-ol hydrochloride is unique due to its specific structure, which combines a phenyl group with an azetidine ring, providing distinct chemical and biological properties .

Activité Biologique

3-Phenylazetidin-3-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a hydroxyl group and a phenyl group attached to the third carbon. Its molecular formula is C₉H₁₁ClN, with a molecular weight of approximately 171.65 g/mol. The presence of the hydroxyl group enhances its reactivity and solubility, making it suitable for various biological applications.

1. Antimicrobial Properties

Research indicates that derivatives of 3-Phenylazetidin-3-ol exhibit significant antimicrobial activity. For instance, studies have shown promising antibacterial and antifungal effects against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Activity | Target Pathogen | Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Reduced viability |

2. Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert these effects through antioxidant mechanisms and modulation of neurotransmitter systems, which can help in protecting neuronal cells from damage.

3. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.075 | Significant inhibition |

| A549 (Lung) | 0.095 | Moderate inhibition |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins.

- Binding Affinity : The azetidine ring serves as a conformationally restricted scaffold that influences binding affinity and selectivity towards various biological targets.

Ongoing studies aim to elucidate the precise molecular interactions and pathways involved in its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to control groups, indicating its potential as an antibacterial agent.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer’s disease, administration of this compound resulted in improved cognitive functions and reduced markers of oxidative stress in the brain. These findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions.

Propriétés

IUPAC Name |

3-phenylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPCGNDTGQUGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622148 | |

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550370-15-5 | |

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.